molecular formula C18H34O3 B13837961 Acetic acid;hexadeca-11,13-dien-1-ol

Acetic acid;hexadeca-11,13-dien-1-ol

Cat. No.: B13837961
M. Wt: 298.5 g/mol
InChI Key: GCDPHMYXIBYOGU-UHFFFAOYSA-N
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Description

Acetic acid;hexadeca-11,13-dien-1-ol (CAS: 118744-50-6) is an organic compound with the molecular formula C₁₈H₃₂O₂ and an average molecular weight of 280.45 g/mol . It consists of a 16-carbon alcohol chain (hexadeca-11,13-dien-1-ol) esterified with acetic acid. The alcohol moiety features conjugated double bonds at positions 11 and 13, both in the Z (cis) configuration, as indicated by its IUPAC name (11Z,13Z)-11,13-hexadecadien-1-yl acetate .

The compound’s synthesis likely involves esterification of the corresponding alcohol (11Z,13Z)-hexadeca-11,13-dien-1-ol (CAS: 71720-83-7), which has a molecular weight of 238.41 g/mol and a boiling point of 298.3°C . The esterification increases molecular weight by 42.04 g/mol (acetic acid contribution minus water).

Properties

Molecular Formula

C18H34O3

Molecular Weight

298.5 g/mol

IUPAC Name

acetic acid;hexadeca-11,13-dien-1-ol

InChI

InChI=1S/C16H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2(3)4/h3-6,17H,2,7-16H2,1H3;1H3,(H,3,4)

InChI Key

GCDPHMYXIBYOGU-UHFFFAOYSA-N

Canonical SMILES

CCC=CC=CCCCCCCCCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Detailed Stepwise Synthetic Route

Step Number Reaction Type Description Key Reagents/Conditions
1 Starting Material Preparation Commercially available 10-bromo-1-decanol serves as the initial substrate. 10-bromo-1-decanol
2 Alkylation Alkylation of lithium acetylide (lithium alkyne) with 10-bromo-1-decanol under low temperature to extend the carbon chain. Lithium acetylide, low temperature (e.g., −78°C), anhydrous conditions
3 cis-Wittig Olefination Reaction of the aldehyde intermediate with propylidenetriphenylphosphorane to form cis double bonds selectively. Propylidenetriphenylphosphorane, anhydrous solvent (e.g., THF)
4 Hydroboration-Protonolysis Hydroboration of the alkyne intermediate followed by protonolysis to yield the final (Z,Z)-diene alcohol. Borane reagents (e.g., borane-tetrahydrofuran complex), proton source (e.g., acetic acid)

This sequence ensures the formation of the conjugated diene system with the correct stereochemistry and the terminal hydroxyl group intact.

Alternative Synthetic Approaches

  • Grignard Coupling and Selective Hydrogenation: Some protocols use Grignard reagents to couple alkyl chains, followed by selective partial hydrogenation of alkynes to cis-alkenes using Lindlar catalysts, ensuring the Z configuration of double bonds. Subsequent reduction of aldehyde intermediates to alcohols is performed using sodium borohydride or lithium aluminum hydride under anhydrous conditions.

  • Oxidation and Reduction Modifications: The hydroxyl group can be oxidized to aldehydes (e.g., (11Z,13Z)-hexadeca-11,13-dienal) using mild oxidizing agents such as pyridinium chlorochromate or pyridinium dichromate. Conversely, reduction of double bonds can yield saturated alcohols, depending on the desired derivative.

Industrial Scale Production

Industrial synthesis of (11Z,13Z)-hexadeca-11,13-dien-1-ol follows similar synthetic routes but optimized for:

These industrial methods are tailored to produce this pheromone in quantities sufficient for use in agricultural pest control, where it functions as a mating disruptor.

Chemical Reaction Analysis

Types of Reactions Involved

Reaction Type Description Common Reagents/Conditions Major Products
Oxidation Hydroxyl group oxidation to aldehyde or acid Pyridinium chlorochromate (PCC), pyridinium dichromate (PDC) (11Z,13Z)-hexadeca-11,13-dienal
Reduction Reduction of double bonds or aldehyde to alcohols Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) Saturated alcohols
Substitution Conversion of hydroxyl to esters or ethers Acetic anhydride, pyridine (for esters); alkyl halides (for ethers) Esters, ethers

These reactions allow functional group modifications to tailor the compound for various applications in research and industry.

Spectroscopic Validation of Structure

To confirm the successful synthesis and purity of (11Z,13Z)-hexadeca-11,13-dien-1-ol, the following analytical techniques are employed:

Technique Purpose Key Observations
Mass Spectrometry (MS) Confirm molecular weight Molecular ion peak at m/z ~238 (C16H28O)
Infrared Spectroscopy (IR) Identify functional groups Hydroxyl stretch near 3300 cm⁻¹; alkene C=C stretch near 1650 cm⁻¹
Proton Nuclear Magnetic Resonance (¹H NMR) Determine proton environment and stereochemistry Doublets for cis-alkene protons at δ 5.3–5.5 ppm with coupling constants J ≈ 10–12 Hz
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Carbon framework analysis Peaks for allylic carbons at δ 25–30 ppm

These confirm the presence of the conjugated diene system and terminal hydroxyl group with correct stereochemistry.

Summary Table of Preparation Methods

Preparation Step Description Reagents/Conditions Outcome
Starting Material 10-bromo-1-decanol Commercially available Base substrate
Alkylation Lithium acetylide alkylation Low temperature, anhydrous Extended carbon chain
cis-Wittig Olefination Formation of cis double bonds Propylidenetriphenylphosphorane Z,Z-diene intermediate
Hydroboration-Protonolysis Conversion of alkyne to cis-diene alcohol Borane reagents, proton source Final (11Z,13Z)-hexadeca-11,13-dien-1-ol

Chemical Reactions Analysis

Types of Reactions

Acetic acid;hexadeca-11,13-dien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

Acetic acid; hexadeca-11,13-dien-1-ol serves as a precursor in the synthesis of complex organic molecules. It is utilized in various organic reactions due to its unique chemical structure that allows for:

  • Oxidation : Producing epoxides or diols.
  • Reduction : Converting esters to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution Reactions : Modifying the acetic acid group with nucleophiles.

Biology

The compound is studied for its biological activities:

  • Pheromone Component : It plays a crucial role in insect communication, particularly in moth mating behavior. Its interaction with olfactory receptors triggers behavioral responses essential for mating.

Medicine

Research is ongoing to explore potential therapeutic applications:

  • Antimicrobial Properties : Investigated for its ability to combat certain bacterial and fungal infections.

Industry

Acetic acid; hexadeca-11,13-dien-1-ol is used in:

  • Pest Control : Developing environmentally friendly pest control methods based on pheromone disruption strategies.

Case Study 1: Insect Communication

Research has demonstrated that acetic acid; hexadeca-11,13-dien-1-ol is a critical component of moth pheromones. Studies have shown that male moths are attracted to this compound when released into their environment, significantly enhancing mating success rates. This insight has led to the development of pheromone traps in pest management strategies.

Case Study 2: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of acetic acid; hexadeca-11,13-dien-1-ol against various pathogens. Results indicated that the compound exhibited notable inhibitory effects on bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of acetic acid;hexadeca-11,13-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data

Physical Properties

  • Boiling Point: The free alcohol (hexadeca-11,13-dien-1-ol) has a boiling point of 298.3°C .
  • Density : The alcohol has a density of 0.859 g/cm³ ; the acetate ester’s density is unavailable but likely similar to other long-chain acetates (~0.89–0.91 g/cm³).

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